N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide
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Overview
Description
N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide, also known as N-(4-(morpholin-4-ylcarbonyl)phenyl)-4-(trifluoromethyl)benzamide (MPT0B392), is a novel small molecule that has been synthesized to exhibit promising anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, making it a potential candidate for cancer treatment.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide involves the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer cells. Additionally, this compound has been shown to inhibit the STAT3 pathway, which is also involved in cancer cell growth and survival.
Biochemical and Physiological Effects
N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the phosphorylation of various proteins involved in cancer cell growth and survival, including Akt, mTOR, and STAT3. Additionally, this compound has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide in lab experiments is its potent anticancer activity. This compound has been shown to inhibit the growth of various cancer cell lines at low concentrations, making it a valuable tool for studying cancer cell biology. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide. One direction is to further investigate the mechanism of action of this compound, particularly with regard to its effects on the PI3K/Akt/mTOR and STAT3 pathways. Another direction is to explore the potential of this compound in combination with other anticancer agents, as it may have synergistic effects with other drugs. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models before it can be considered for clinical use.
Synthesis Methods
The synthesis of N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide involves a multistep reaction that starts with the preparation of 3-(morpholin-4-ylcarbonyl)aniline. This intermediate is then reacted with 4-trifluoromethylbenzoyl chloride to form N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide(4-(morpholin-4-ylcarbonyl)phenyl)-4-trifluoromethylbenzamide. The final step involves the reaction of this intermediate with 4-bromobiphenyl to yield the desired product.
Scientific Research Applications
N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may also have antimetastatic properties.
properties
Product Name |
N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide |
---|---|
Molecular Formula |
C24H22N2O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3-(morpholine-4-carbonyl)phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C24H22N2O3/c27-23(20-11-9-19(10-12-20)18-5-2-1-3-6-18)25-22-8-4-7-21(17-22)24(28)26-13-15-29-16-14-26/h1-12,17H,13-16H2,(H,25,27) |
InChI Key |
PDKDFWHKJFEJGG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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